molecular formula C18H14N2O4 B3889504 1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3889504
M. Wt: 322.3 g/mol
InChI Key: AKCHFOGVWSRYOF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions such as arthritis. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its well-established synthesis method. This allows for the production of high-quality samples of the compound, which is essential for accurate and reproducible results. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of interest is in the study of its neuroprotective effects, which may have applications in the treatment of a range of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
This compound is a promising compound that has potential applications in a range of scientific research areas. Its well-established synthesis method, anti-cancer properties, and neuroprotective effects make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Scientific Research Applications

1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques that are associated with the disease.

properties

IUPAC Name

(5E)-1-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-20-17(22)15(16(21)19-18(20)23)11-12-6-5-9-14(10-12)24-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCHFOGVWSRYOF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-methyl-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.